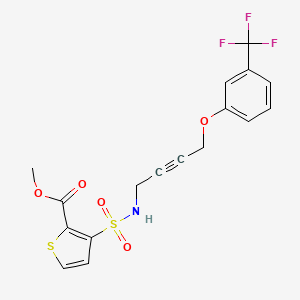

methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate

Description

This compound features a thiophene-2-carboxylate core substituted at the 3-position with a sulfamoyl group linked to a 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the alkyne spacer may influence conformational flexibility and binding interactions.

Properties

IUPAC Name |

methyl 3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S2/c1-25-16(22)15-14(7-10-27-15)28(23,24)21-8-2-3-9-26-13-6-4-5-12(11-13)17(18,19)20/h4-7,10-11,21H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUWOWGRFSHFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of Trifluoromethyl Phenoxy Moiety: : The starting material, trifluoromethyl phenol, is reacted with an appropriate butynyl halide under basic conditions to form the 4-(3-(trifluoromethyl)phenoxy)but-2-yne.

Formation of Sulfamoyl Intermediate: : The butynyl compound is then reacted with a sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.

Thiophene Carboxylation: : Separately, thiophene is carboxylated using an appropriate carboxylation reagent to form thiophene-2-carboxylate.

Coupling Reaction: : Finally, the thiophene-2-carboxylate is coupled with the sulfamoyl intermediate under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the above synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Advanced techniques like continuous flow reactors could be utilized for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: : This compound can undergo oxidation to form sulfoxide or sulfone derivatives. Reduction reactions might target the carboxylate ester or sulfamoyl groups.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or phenoxy moiety.

Hydrolysis: : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Halogenating agents, nucleophiles like thiols or amines.

Hydrolysis: : Acidic or basic aqueous conditions.

Major Products Formed

Oxidation: : Sulfone or sulfoxide derivatives.

Reduction: : Alcohol or amine derivatives.

Substitution: : Thiophene or phenoxy substituted derivatives.

Hydrolysis: : Corresponding carboxylic acid.

Scientific Research Applications

This compound is valuable in multiple fields:

Chemistry: : As a building block for complex molecular synthesis.

Biology: : Potential as a biochemical probe due to its unique structure.

Medicine: : Investigation into its pharmacological properties for drug development.

Industry: : Use in materials science for developing new polymers or coatings.

Mechanism of Action

The exact mechanism of action for this compound can vary depending on its application. In medicinal chemistry, for instance, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the trifluoromethyl group could enhance its binding affinity and metabolic stability, making it an effective inhibitor or modulator of biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PPARδ Antagonists

Compound ST247 (methyl 3-(N-(4-(hexylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate) shares the thiophene-2-carboxylate-sulfamoyl scaffold but replaces the trifluoromethyl-phenoxybutynyl group with a hexylamino-methoxyphenyl chain. ST247 exhibits PPARδ antagonism with improved pharmacokinetic properties compared to GSK0660, highlighting the impact of substituents on receptor affinity and metabolic stability. The target compound’s trifluoromethyl-phenoxybutynyl group may enhance selectivity or binding kinetics due to steric and electronic effects .

Table 1: Structural and Functional Comparison with PPARδ Antagonists

Sulfonylurea Herbicides

The sulfamoyl-thiophene carboxylate structure is reminiscent of sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate). However, the target compound’s trifluoromethyl-phenoxybutynyl substituent distinguishes it from the triazine-based herbicides, which rely on triazine moieties for acetolactate synthase (ALS) inhibition. This structural divergence suggests distinct biological targets (e.g., mammalian receptors vs. plant enzymes) .

Table 2: Comparison with Sulfonylurea Herbicides

Functional Group Analysis and Pharmacokinetic Implications

- Trifluoromethyl Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ST247’s hexylamino group) .

- Sulfamoyl Linker : Critical for hydrogen bonding with biological targets, as seen in PPARδ antagonists and sulfonylurea herbicides .

Biological Activity

Methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate, with CAS number 1421500-98-2, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 433.4 g/mol. The presence of a trifluoromethyl group and a sulfamoyl moiety in its structure contributes to its unique properties and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1421500-98-2 |

| Molecular Formula | C17H14F3N2O5S |

| Molecular Weight | 433.4 g/mol |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through coupling reactions. The use of advanced catalytic systems can enhance yield and purity during the synthesis process.

Antimicrobial Activity

Recent studies have shown that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapeutics.

The proposed mechanism of action for this compound involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. It is believed to interact with specific molecular targets, potentially influencing the activity of enzymes involved in metabolic pathways.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity of this compound.

- Method : Disc diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed for Gram-positive bacteria, indicating strong antimicrobial potential.

-

Cytotoxicity Assay :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay conducted on HeLa and MCF7 cell lines.

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent.

Q & A

Basic: What are the standard synthetic routes for methyl 3-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)thiophene-2-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the construction of the thiophene core. Key steps include:

- Thiophene ring formation : Cyclization of dicarbonyl compounds with sulfur sources (e.g., elemental sulfur) under controlled temperatures .

- Sulfamoyl group introduction : Reaction of the thiophene intermediate with sulfamoyl chlorides or amines, often requiring anhydrous conditions and catalysts like triethylamine (TEA) .

- Esterification : Methylation of the carboxylate group using reagents like methyl iodide or dimethyl sulfate .

- Alkyne functionalization : Coupling the sulfamoyl group with a propargyl ether moiety (e.g., 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-amine) via Sonogashira or copper-catalyzed cross-coupling .

Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization .

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Answer:

Yield optimization requires systematic parameter tuning:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane minimizes side reactions in sulfonylation steps .

- Catalyst screening : Palladium/copper systems for alkyne coupling (e.g., Pd(PPh₃)₄/CuI) improve regioselectivity .

- Temperature control : Low temperatures (-20°C to 0°C) suppress undesired polymerization during alkyne coupling .

- Purification strategies : Column chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity product .

Advanced techniques like flow chemistry may further enhance scalability and reproducibility .

Basic: Which spectroscopic methods are used to confirm the structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl groups at ~δ 120-125 ppm in ¹⁹F NMR) and confirm ester/sulfamoyl connectivity .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350-1150 cm⁻¹) groups validate functional groups .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Answer:

Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) require:

- Isotopic labeling : Use of deuterated solvents or ¹³C-labeled precursors to clarify ambiguous signals .

- 2D NMR techniques : COSY, HSQC, and HMBC to map through-bond correlations and assign overlapping peaks .

- Computational validation : DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

- Alternative ionization methods : ESI vs. MALDI-MS to confirm molecular ion stability .

Basic: What are the known biological activities associated with this compound?

Answer:

While direct data is limited, structurally related sulfamoyl-thiophene derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial/enzymatic targets (e.g., dihydrofolate reductase) via sulfonamide-mediated binding .

- Anti-inflammatory effects : Modulation of COX-2 pathways observed in analogous compounds .

- Anticancer potential : Pro-apoptotic effects in cell lines via interaction with tubulin or kinase domains .

Bioactivity screening should prioritize in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .

Advanced: How can researchers design assays to evaluate the compound’s efficacy against specific biological targets?

Answer:

- Target identification : Use computational docking (AutoDock Vina) to predict binding affinities for enzymes (e.g., DHFR, kinases) .

- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., NADPH depletion for DHFR) .

- Cellular models : Primary cell lines vs. cancer lines (e.g., HeLa, MCF-7) to assess selectivity and toxicity .

- Metabolic stability : Liver microsome assays to predict pharmacokinetics .

Basic: What factors influence the compound’s stability under experimental conditions?

Answer:

Key factors include:

- pH : Hydrolysis of ester/sulfonamide groups in acidic/basic conditions (e.g., ester cleavage at pH < 3) .

- Temperature : Degradation above 40°C, requiring storage at -20°C in anhydrous environments .

- Light exposure : Photooxidation of the thiophene ring necessitates amber glassware .

- Solvent compatibility : Stability in DMSO > methanol > aqueous buffers .

Advanced: What strategies can mitigate stability issues during long-term storage?

Answer:

- Lyophilization : Freeze-drying in inert atmospheres (argon) to prevent hydrolysis .

- Cryopreservation : Storage at -80°C with cryoprotectants (trehalose) for aqueous solutions .

- Additive screening : Antioxidants (BHT) or chelating agents (EDTA) to inhibit metal-catalyzed degradation .

- Stability-indicating assays : Regular HPLC monitoring to detect degradation products .

Basic: What ecological considerations are relevant for handling this compound?

Answer:

- Ecotoxicity : Potential bioaccumulation due to lipophilic trifluoromethyl/phenoxy groups .

- Disposal : Incineration at > 1000°C with scrubbers to avoid toxic byproducts (e.g., SOₓ, HF) .

- Biodegradation : Low persistence in aerobic environments; anaerobic conditions may prolong half-life .

Advanced: How can researchers design degradation studies to assess environmental impact?

Answer:

- Hydrolysis studies : Expose to buffered solutions (pH 4–9) at 25–50°C, monitoring via LC-MS .

- Photolysis : UV irradiation (254 nm) to simulate sunlight-driven breakdown .

- Microbial assays : Soil/water microcosms with LC-MS/MS to track metabolite formation .

- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC₅₀ for fish) using computational tools .

Advanced: How can computational methods guide the exploration of this compound’s mechanism of action?

Answer:

- Molecular dynamics (MD) : Simulate binding kinetics with target proteins (e.g., 100-ns trajectories in GROMACS) .

- Pharmacophore modeling : Identify critical functional groups (e.g., sulfamoyl, trifluoromethyl) for activity .

- ADMET prediction : Use tools like SwissADME to optimize solubility and reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.